DSP-3; min. 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a cell-permeable fluorescent probe used for sensitive and selective detection of H2S2 and hydrogen polysulfides in aqueous buffers as well as in cells/biological systems . It shows almost no cytotoxicity and can be used in detecting H2Sn (not H2S) in cells .

Molecular Structure Analysis

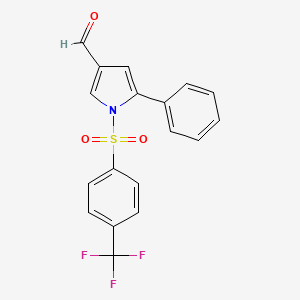

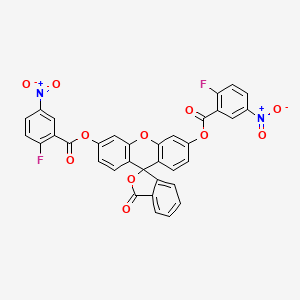

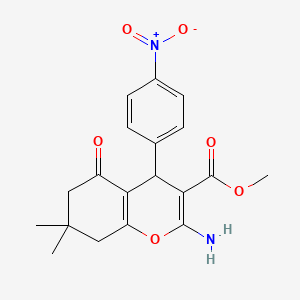

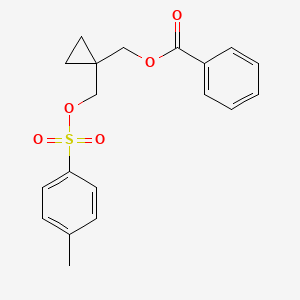

The molecular formula of DSP-3 is C34H16F2N2O11 . The molecular weight is 666.49 g/mol . The InChI key is UTQOCCIXIILRQI-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

DSP-3 is a white to yellow floc . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .

Mecanismo De Acción

Target of Action

DSP-3, also known as DSP-5336, is an investigational small molecule inhibitor that primarily targets the menin and mixed-lineage leukemia (MLL) protein interaction . Menin and MLL play key roles in biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis .

Mode of Action

DSP-3 interacts with its targets by directly binding to the MENIN protein . It inhibits the MENIN-MLL interaction, which is crucial for the leukemogenic activity of MLL fusion proteins . This inhibition may reverse the leukemogenic activity of MLL fusion proteins, offering a potential therapeutic option for acute leukemia .

Biochemical Pathways

The inhibition of the MENIN-MLL interaction by DSP-3 affects several biochemical pathways. These pathways are involved in cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . The disruption of the MENIN-MLL interaction may lead to the suppression of the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 .

Result of Action

The inhibition of the MENIN-MLL interaction by DSP-3 leads to molecular and cellular effects. It suppresses the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 . This suppression may induce terminal differentiation, potentially reversing the leukemogenic activity of MLL fusion proteins . In clinical studies, DSP-3 has shown promising results in patients with relapsed or refractory acute leukemia .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of DSP-3 in laboratory experiments has several advantages. Firstly, DSP-3 has a minimum purity level of 98%, making it an ideal choice for laboratory experiments. Secondly, DSP-3 is relatively easy to synthesize and is readily available. Finally, DSP-3 is a strong reducing agent, making it an ideal choice for many biochemical and physiological studies. However, there are also some limitations to the use of DSP-3 in laboratory experiments. Firstly, DSP-3 is a relatively expensive compound, making it cost prohibitive for some experiments. Secondly, DSP-3 is not completely stable and can degrade over time. Finally, DSP-3 can be toxic if ingested, making it important to take safety precautions when handling the compound.

Direcciones Futuras

The use of DSP-3 in scientific research is still in its infancy, and there are many potential future directions for this compound. Firstly, DSP-3 could be used to explore the biochemical and physiological effects of other compounds, such as drugs and other synthetic compounds. Additionally, DSP-3 could be used to explore new pathways for drug development and to identify new therapeutic targets. Finally, DSP-3 could be used to develop new laboratory techniques and technologies, such as high-throughput screening and drug delivery systems.

Métodos De Síntesis

DSP-3 is synthesized by a process known as the “Hoffman reaction”. This process involves the reaction of dimethyl sulfoxide (DMSO) with a strong base such as sodium hydroxide or potassium hydroxide, in the presence of a catalyst, such as sodium chloride or potassium chloride. The resulting reaction produces a compound known as dimethylsulfoxide-3 (DSP-3). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually performed at temperatures of between 80 and 100 degrees Celsius.

Aplicaciones Científicas De Investigación

DSP-3 has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to laboratory experiments. In biochemical and physiological studies, DSP-3 has been found to act as a strong reducing agent, making it an ideal choice for many biochemical and physiological studies. Additionally, DSP-3 has also been used in laboratory experiments. In these experiments, DSP-3 has been found to have a minimum purity level of 98%, making it an ideal choice for laboratory experiments.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

DSP-3 interacts with various biomolecules in biochemical reactions. It is often used in pH 7.5 buffer solutions to couple with molecules containing primary amines through amide bonds . This interaction is crucial for its function as a fluorescent probe.

Cellular Effects

The effects of DSP-3 on cellular processes are primarily related to its role as a fluorescent probe. It is used for the sensitive and selective detection of H2S2 and hydrogen polysulfides in cells

Molecular Mechanism

DSP-3 exerts its effects at the molecular level through its interactions with biomolecules. It couples with molecules containing primary amines through amide bonds in a pH 7.5 buffer solution . This interaction allows DSP-3 to function as a fluorescent probe for the detection of H2S2 and hydrogen polysulfides.

Temporal Effects in Laboratory Settings

DSP-3 is stable for at least 2 years after receipt when stored at -20°C

Metabolic Pathways

It is known to interact with molecules containing primary amines

Transport and Distribution

It is known to be lipophilic and membrane-permeable , which may influence its localization or accumulation within cells.

Subcellular Localization

As a lipophilic and membrane-permeable compound , it may be able to access various subcellular compartments. Specific targeting signals or post-translational modifications that direct DSP-3 to specific compartments or organelles have not been identified.

Propiedades

IUPAC Name |

[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16F2N2O11/c35-27-11-5-17(37(42)43)13-22(27)31(39)46-19-7-9-25-29(15-19)48-30-16-20(47-32(40)23-14-18(38(44)45)6-12-28(23)36)8-10-26(30)34(25)24-4-2-1-3-21(24)33(41)49-34/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQOCCIXIILRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)OC6=C3C=CC(=C6)OC(=O)C7=C(C=CC(=C7)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16F2N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)